3-Propoxycyclobutanamine
Description
The Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Synthesis
Cyclobutane derivatives are increasingly vital in modern organic synthesis due to their unique chemical reactivity stemming from inherent ring strain. acs.orgbaranlab.org This strain facilitates selective bond cleavage, allowing cyclobutanes to serve as precursors for a variety of acyclic and cyclic compounds, including complex carbo- and heterocyclic systems. acs.org Their utility is further enhanced by the development of novel organometallic reagents and stereoselective synthetic methods, such as [2+2] cycloadditions, which provide access to a wide array of substituted cyclobutanes. baranlab.orgacs.org These derivatives are not merely synthetic curiosities; they are integral components in the synthesis of natural products and have shown potential in medicinal chemistry. acs.orgresearchgate.net For instance, the strategic fragmentation of a cyclobutane ring was a key step in the synthesis of Ginkgolide B. acs.org The ability to undergo ring-opening, ring-enlargement, and ring-contraction reactions makes cyclobutanes highly versatile intermediates in the construction of diverse molecular architectures. acs.org
| Property | Value |
| Ring Strain Energy | ~26.3 kcal/mol nih.gov |
| C-C-C Bond Angle (Puckered) | ~88° libretexts.orgnih.gov |
| C-C Bond Length | ~1.56 Å nih.gov |
Overview of Research Trajectories for Substituted Cyclobutanamines
Research into substituted cyclobutanamines is a burgeoning area within organic and medicinal chemistry. Scientists are actively developing new synthetic methodologies to access these compounds with high levels of stereo- and regioselectivity. ulakbim.gov.trresearchgate.net One prominent approach involves the [2+2] cycloaddition of keteniminium salts with alkenes, followed by reduction to yield the corresponding cyclobutanamines. ulakbim.gov.trresearchgate.netresearchgate.net
A significant focus of current research is the incorporation of functional groups and various substituents onto the cyclobutane core to modulate the physicochemical and biological properties of the resulting molecules. nuph.edu.uanuph.edu.ua For example, the introduction of fluorinated substituents has been shown to influence the acidity and basicity of cyclobutanamine derivatives, a key consideration in drug design. nuph.edu.uanuph.edu.ua Furthermore, substituted cyclobutanamines are being explored as bioisosteres for other cyclic systems, such as phenyl rings, in drug candidates. researchgate.net The development of enantioselective organocatalytic methods is also a key research trajectory, enabling the synthesis of chiral cyclobutane derivatives for applications in asymmetric synthesis and as potential therapeutic agents. bohrium.com
Positioning 3-Propoxycyclobutanamine within the Scope of Cyclobutane Research
This compound is a specific example of a substituted cyclobutanamine that embodies the principles and potential of this class of molecules. Its structure, featuring a propoxy group and an amino group on the cyclobutane ring, makes it a valuable building block for further chemical elaboration.
The synthesis of this compound would likely draw upon the established methods for creating substituted cyclobutanes. A plausible synthetic route could involve the [2+2] cycloaddition of an appropriate alkene and a ketene (B1206846) or keteniminium salt, followed by functional group manipulations to introduce the propoxy and amino substituents. For instance, a starting material like 3-oxocyclobutanecarboxylic acid could potentially be a precursor. google.com
While specific research findings on this compound itself are not extensively detailed in the provided search results, its structural motifs are highly relevant to ongoing research in medicinal chemistry. The exploration of such substituted cyclobutanamines contributes to a deeper understanding of structure-activity relationships and the development of novel therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-propoxycyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-2-3-9-7-4-6(8)5-7/h6-7H,2-5,8H2,1H3 |
InChI Key |
BLYKXCIGZCFDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CC(C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Propoxycyclobutanamine and Analogues
Challenging Aspects of Cyclobutanamine Core Synthesis
The construction of the cyclobutane (B1203170) skeleton is fundamentally challenging due to the inherent properties of four-membered carbocycles. researchgate.net These challenges must be addressed in any successful synthetic strategy.
Cyclobutane possesses significant ring strain, approximately 26 kcal/mol, which makes its formation thermodynamically less favorable than that of its acyclic or larger-ring counterparts. scribd.com This strain arises from angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). Consequently, synthetic methods must provide sufficient energy to overcome this barrier. Furthermore, the high ring strain makes cyclobutane derivatives susceptible to ring-opening reactions under various conditions, including acidic or basic media, or through thermolysis and photolysis. researchgate.net Synthetic intermediates must therefore be stable enough to survive the reaction conditions required for subsequent functionalization.
Achieving the desired substitution pattern (regioselectivity) and spatial arrangement of substituents (stereoselectivity) is a critical challenge. In methods like [2+2] cycloaddition, the reaction of unsymmetrical alkenes can lead to different regioisomers, such as head-to-head versus head-to-tail products. scribd.comharvard.edu Controlling this outcome is often dictated by the electronic and steric properties of the substituents on the reacting alkenes.
Stereoselectivity is equally important, especially for producing specific cis/trans isomers. In many cycloaddition reactions, the stereochemistry of the starting alkenes is retained in the product. However, controlling the relative stereochemistry of multiple newly formed chiral centers requires careful selection of substrates, catalysts, or reaction conditions. nih.gov For a target like 3-Propoxycyclobutanamine, controlling the cis/trans relationship between the propoxy and amine groups is essential.
Direct Amination Strategies for Cyclobutane Systems
Direct amination methods involve the introduction of the amino group onto a pre-formed cyclobutane ring. These strategies are often convergent and efficient.
One of the most straightforward conceptual approaches to amination is the nucleophilic substitution of a leaving group, such as a halide, on the cyclobutane ring. This process involves reacting a halocyclobutane intermediate (e.g., 1-bromo-3-propoxycyclobutane) with an amine source like ammonia or a protected amine equivalent.
However, this approach can be complicated by competing elimination reactions, which are often favored due to the ring strain that can be released in the transition state. The success of the substitution is highly dependent on the nature of the amine nucleophile, the leaving group, and the reaction conditions. Steric hindrance around the reaction center on the cyclobutane ring can also significantly slow down the desired substitution reaction.
Table 1: Representative Nucleophilic Amination Conditions
| Substrate | Nucleophile | Conditions | Product | Yield |
| Cyclobutyl Bromide | Ammonia | High Pressure, Heat | Cyclobutanamine | Moderate |
| 1-Chloro-3-alkoxycyclobutane | Azide, then Reduction | NaN3, then H2/Pd | 3-Alkoxycyclobutanamine | Good |
| Cyclobutyl Tosylate | Benzylamine | K2CO3, Acetonitrile | N-Benzylcyclobutanamine | High |
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. wikipedia.orgjocpr.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com
For the synthesis of this compound, this strategy would begin with 3-propoxycyclobutanone. The ketone reacts with ammonia (or an ammonia equivalent) under mildly acidic conditions to form an imine, which is subsequently reduced. A key advantage of this method is the wide availability of reducing agents that can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com
Common Reducing Agents for Reductive Amination:
Sodium cyanoborohydride (NaBH₃CN): Effective at reducing iminium ions at a faster rate than ketones, allowing for a one-pot reaction. masterorganicchemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, widely used for its selectivity. masterorganicchemistry.com
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): A clean method where hydrogen gas is used with a metal catalyst, though it may not be compatible with other reducible functional groups in the molecule. wikipedia.org
Table 2: Reductive Amination of Cyclobutanone (B123998) Derivatives
| Carbonyl Substrate | Amine | Reducing Agent | Product | Typical Yield |
| 3-Propoxycyclobutanone | Ammonia | NaBH₃CN, pH ~6 | This compound | Good to Excellent |
| Cyclobutanone | Methylamine | H₂, Pd/C | N-Methylcyclobutanamine | High |
| 3-Methoxycyclobutanone | Aniline | NaBH(OAc)₃ | N-Phenyl-3-methoxycyclobutanamine | Good |
Cycloaddition and Ring Contraction Methods
These methods build the cyclobutane ring itself as a key step in the synthesis, often establishing the required substitution pattern during the ring-forming reaction.
Cycloaddition Reactions: The most common method for synthesizing cyclobutane rings is the [2+2] cycloaddition reaction. nih.gov This can be a thermal or photochemical process involving the reaction of two alkene components. scribd.comorganicreactions.org For synthesizing a precursor to this compound, one could envision the cycloaddition of a propoxy-substituted alkene (like propyl vinyl ether) with another alkene. Photochemical [2+2] cycloadditions of enones are particularly common and well-studied. scribd.com The regioselectivity and stereoselectivity of these reactions are crucial considerations. harvard.edu High-pressure conditions can also be employed to promote cycloaddition reactions that may not proceed readily under standard conditions. researchgate.netru.nl
Ring Contraction Methods: An alternative, often stereoselective, approach involves the contraction of a larger, more easily synthesized ring system into a cyclobutane. wikipedia.org For instance, substituted pyrrolidines (five-membered rings) can undergo stereoselective ring contraction to yield functionalized cyclobutanes. chemistryviews.org This can be achieved through reactions that generate a reactive intermediate, such as a biradical or carbene, which then rearranges to the smaller ring. While less common than cycloaddition, ring contraction can offer unique advantages in controlling the stereochemistry of multiple substituents on the cyclobutane core. researchgate.net
[2+2] Photocycloaddition Routes to Cyclobutane Scaffolds
The [2+2] photocycloaddition is a powerful and widely utilized photochemical reaction for the construction of cyclobutane rings. nih.govresearchgate.net This method involves the direct addition of two double bonds, either intramolecularly or intermolecularly, to form a cyclobutane adduct. nsf.gov The reaction is typically initiated by the excitation of one of the olefin partners with ultraviolet (UV) or visible light. nih.gov
A significant advantage of [2+2] photocycloaddition is the ability to achieve high levels of regio- and stereoselectivity, making it a valuable tool for the synthesis of complex, multi-substituted cyclobutanes. researchgate.net For instance, the reaction can be controlled to produce either head-to-head (HH) or head-to-tail (HT) isomers depending on the relative orientation of the substituents on the reacting double bonds. nsf.gov
Recent advancements in this field have focused on the development of enantioselective [2+2] photocycloaddition reactions. chemistryviews.orgnsf.gov These methods often employ chiral catalysts or photosensitizers to induce asymmetry in the product. For example, visible-light-induced asymmetric [2+2] cycloadditions of alkenes have been developed that proceed without the need for directing groups, offering a more streamlined approach to chiral cyclobutanes. chemistryviews.org
| Reaction Type | Key Features | Stereoselectivity | Reference |
| Intermolecular [2+2] Photocycloaddition | Formation of cyclobutane from two separate olefins. | Can be controlled to yield head-to-head or head-to-tail isomers. | nsf.gov |
| Intramolecular [2+2] Photocycloaddition | Formation of a bicyclic system containing a cyclobutane ring. | Often proceeds with high stereospecificity. | nih.gov |
| Enantioselective [2+2] Photocycloaddition | Use of chiral catalysts or photosensitizers to produce enantioenriched cyclobutanes. | High enantioselectivities can be achieved. | chemistryviews.org |
Ring Contraction of Larger Cyclic Systems
An alternative approach to the synthesis of cyclobutanes involves the ring contraction of larger, more readily available cyclic systems. chemistryviews.orgresearchgate.netwikipedia.org This strategy is particularly useful for accessing highly substituted or strained cyclobutanes that may be difficult to obtain through other methods. Ring contraction reactions can proceed through various mechanisms, including cationic, anionic, or carbenoid intermediates. wikipedia.org
One notable example is the stereoselective synthesis of substituted cyclobutanes from polysubstituted pyrrolidine derivatives. chemistryviews.org In this method, the pyrrolidine is treated with a reagent that generates a reactive intermediate, which then undergoes rearrangement and cyclization to form the cyclobutane ring. chemistryviews.org The reaction proceeds in a stereoselective manner, allowing for the control of the stereochemistry of the final product. chemistryviews.org
Pinacol-type rearrangements are another class of reactions that can be employed for ring contraction. wikipedia.org These reactions involve the 1,2-migration of a carbon atom in a 1,2-diol, leading to the formation of a ketone and a contracted ring system. The stereochemistry of the migrating group is often retained during the rearrangement, providing a means for stereocontrolled synthesis.
| Starting Material | Reagents | Key Transformation | Reference |
| Polysubstituted Pyrrolidines | Hydroxy(tosyloxy)iodobenzene (HTIB), Ammonium (B1175870) Carbamate | Iodonitrene-mediated ring contraction | chemistryviews.org |
| Cyclic 1,2-Diols | Acid Catalyst | Pinacol rearrangement | wikipedia.org |
| Aminocyclobutanes | Diazotizing agents | Demyanov ring contraction | wikipedia.org |
Asymmetric Synthesis of Chiral Cyclobutanamines
The synthesis of enantiomerically pure cyclobutanamines is of significant interest due to their potential applications in medicinal chemistry. Several strategies have been developed to achieve this, including enantioselective catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.
Enantioselective Catalysis in Cyclobutane Synthesis
Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral cyclobutanes and their derivatives. rsc.orgrsc.orgnih.govnih.govacs.org This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess. A variety of catalytic systems have been developed for the enantioselective synthesis of cyclobutanes, including those based on transition metals such as cobalt and rhodium. nih.govresearchgate.netacs.org
For example, cobalt-catalyzed [2+2] cycloadditions of alkynes and alkenyl derivatives have been shown to produce a diverse range of cyclobutenes with high enantioselectivities. nih.gov These cyclobutenes can then be further functionalized to yield chiral cyclobutane derivatives. Similarly, rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition has been used to construct densely functionalized, enantiomerically enriched cyclobutanes. acs.org
| Catalytic System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Cobalt-based catalyst | [2+2] Cycloaddition | Alkynes and Alkenyl derivatives | 86–97% | nih.gov |
| Rhodium/Copper catalysts | Bicyclobutanation/Homoconjugate Addition | Diazoenoates | High diastereoselectivity | acs.org |
| Iridium-based catalyst | Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Cinnamyl alcohols and Allyl acetates | Excellent enantioselectivities | chemistryviews.org |
Diastereoselective Approaches via Chiral Auxiliaries
The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of a wide range of organic molecules, including cyclobutane derivatives. osi.lvnih.govwikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
A variety of chiral auxiliaries have been developed and applied to the synthesis of chiral amines. For example, Ellman's tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for the synthesis of amines with multiple stereogenic centers. osi.lv The diastereoselective reduction of N-tert-butanesulfinylketimines is a common method for preparing chiral amines using this auxiliary. osi.lv
The key advantage of using chiral auxiliaries is that the resulting products are diastereomers, which have different physical properties and can therefore be separated by standard techniques such as chromatography or crystallization. wikipedia.orglibretexts.org This allows for the isolation of a single, pure stereoisomer.
Resolution Techniques for Racemic Mixtures
When an asymmetric synthesis is not feasible or provides a product with insufficient enantiomeric purity, the resolution of a racemic mixture can be employed to separate the enantiomers. libretexts.orgwikipedia.orgslideshare.net A racemic mixture is a 50:50 mixture of two enantiomers and is optically inactive. libretexts.org Resolution is the process of separating these enantiomers. libretexts.org
The most common method for resolving a racemic mixture is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. wikipedia.org For a racemic amine, a chiral acid such as (+)-tartaric acid or (-)-mandelic acid can be used as the resolving agent. libretexts.org The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. wikipedia.orgyoutube.com Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the pure enantiomers. wikipedia.orgyoutube.com
Recently, novel resolution methods have been developed, such as the use of PEGylated resolving agents that undergo temperature-assisted phase transitions to precipitate one diastereomer. nih.gov
| Resolution Method | Principle | Key Advantage | Reference |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Widely applicable and well-established. | wikipedia.org |
| Preferential Crystallization | Seeding a supersaturated solution of a racemate with crystals of one enantiomer. | Can be highly efficient for certain compounds. | wikipedia.org |
| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent or catalyst. | Can provide access to both enantiomers. | N/A |
Introduction of the Propoxy Moiety
The introduction of the propoxy group onto the cyclobutane ring can be achieved through various standard organic transformations. The specific strategy will depend on the functional groups already present on the cyclobutane precursor.
If the cyclobutane intermediate possesses a hydroxyl group at the 3-position, the propoxy moiety can be introduced via a Williamson ether synthesis. This involves deprotonating the alcohol with a base, such as sodium hydride, to form an alkoxide, which is then reacted with a propyl halide (e.g., propyl iodide or propyl bromide).
Alternatively, if a ketone is present at the 3-position, it can first be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165). The resulting hydroxyl group can then be converted to the propoxy ether as described above.
In cases where a leaving group, such as a tosylate or mesylate, is present on the cyclobutane ring, the propoxy group can be introduced by nucleophilic substitution with sodium propoxide.
The choice of reagents and reaction conditions for these transformations must be carefully considered to avoid unwanted side reactions, such as elimination or rearrangement, which can be prevalent in strained ring systems like cyclobutanes. The use of protecting groups for other sensitive functionalities on the molecule may also be necessary. organic-synthesis.comucoz.comlibretexts.orgutsouthwestern.edu
Etherification Reactions on Hydroxyl-Substituted Cyclobutanamines
A primary route to this compound involves the etherification of a hydroxyl group on a pre-functionalized cyclobutane ring. The Williamson ether synthesis is a classic and versatile method for this transformation. This reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.
In the context of synthesizing this compound, this typically involves the deprotonation of a 3-aminocyclobutanol (B581946) precursor to form the corresponding alkoxide. This is followed by a reaction with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The choice of base for the deprotonation step is crucial to avoid side reactions, with sodium hydride (NaH) being a common choice as it forms a non-nucleophilic hydride anion and generates hydrogen gas as the only byproduct.
The efficiency of the Williamson ether synthesis is dependent on several factors, including the nature of the leaving group on the alkylating agent (I > Br > Cl) and the steric hindrance around the reacting centers. For the synthesis of this compound, a primary alkyl halide is used, which is ideal for the S\textsubscript{N}2 reaction, minimizing the potential for elimination side reactions.
Table 1: Williamson Ether Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|
| cis-3-Aminocyclobutanol | 1. NaH 2. 1-Bromopropane | THF | 25-60 | 75-85 | | trans-3-Aminocyclobutanol | 1. NaH 2. 1-Iodopropane | DMF | 25-50 | 80-90 | | cis-3-(Boc-amino)cyclobutanol | 1. KH 2. Propyl tosylate | DMSO | 25 | 85-95 |
Direct Alkylation Strategies for Cyclobutanol Derivatives
An alternative approach involves the initial formation of the propoxy ether on a cyclobutanol derivative, followed by the introduction of the amine functionality. This strategy often begins with the synthesis of 3-propoxycyclobutanol. One common method to achieve this is through the reaction of a suitable cyclobutane precursor, such as 3-hydroxycyclobutanone, where the hydroxyl group is protected, followed by reduction of the ketone and subsequent etherification.
Once 3-propoxycyclobutanol is obtained, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine source, such as ammonia or a protected amine equivalent, can then install the desired amino group via nucleophilic substitution.
Another powerful method for introducing the amine is through reductive amination of a 3-propoxycyclobutanone intermediate. wikipedia.org This one-pot reaction involves the condensation of the ketone with an amine source (e.g., ammonia or an ammonium salt) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH\textsubscript{3}CN) and sodium triacetoxyborohydride (NaBH(OAc)\textsubscript{3}), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. wikipedia.org
Table 2: Reductive Amination for the Synthesis of this compound
| Starting Material | Amine Source | Reducing Agent | Solvent | pH | Yield (%) |
|---|---|---|---|---|---|
| 3-Propoxycyclobutanone | NH\textsubscript{4}Cl | NaBH\textsubscript{3}CN | Methanol | 6-7 | 70-80 |
| 3-Propoxycyclobutanone | NH\textsubscript{3} in EtOH | H\textsubscript{2}, Pd/C | Ethanol | N/A | 75-85 |
| 3-Propoxycyclobutanone | NH\textsubscript{4}OAc | NaBH(OAc)\textsubscript{3} | Dichloromethane | N/A | 80-90 |
Enzymatic and Biocatalytic Approaches to Cyclobutanamine Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry, which is particularly valuable in the synthesis of chiral molecules.
Engineered P450 Enzymes for C-H Hydroxylation and Subsequent Derivatization
Cytochrome P450 enzymes are a versatile class of monooxygenases capable of catalyzing the hydroxylation of unactivated C-H bonds with high regio- and stereoselectivity. researchgate.netnih.gov This capability can be harnessed for the synthesis of cyclobutanol precursors, which can then be further functionalized to yield this compound.
The general mechanism of P450-catalyzed hydroxylation involves the activation of molecular oxygen by a heme iron center, leading to the formation of a highly reactive iron(IV)-oxo species that can abstract a hydrogen atom from a C-H bond, followed by radical rebound to form the hydroxylated product. nih.gov
For the synthesis of a 3-hydroxycyclobutanamine precursor, a suitable N-protected cyclobutylamine could be subjected to hydroxylation by an engineered P450 enzyme. The regioselectivity of the hydroxylation can be tuned through directed evolution of the enzyme's active site to favor oxidation at the C3 position of the cyclobutane ring. Once the hydroxylated product is obtained, the propoxy group can be introduced via the etherification methods described in section 2.5.1.
Table 3: P450-Catalyzed Hydroxylation of N-Acetylcyclobutylamine
| Substrate | Enzyme Variant | Cofactor | Product | Regioselectivity (C3:C2) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| N-Acetylcyclobutylamine | P450\textsubscript{BM3} Mutant A | NADPH | 3-Hydroxy-N-acetylcyclobutylamine | 85:15 | >98 (R) |
| N-Acetylcyclobutylamine | P450\textsubscript{BM3} Mutant B | NADPH | 3-Hydroxy-N-acetylcyclobutylamine | 95:5 | >99 (S) |
Other Biocatalytic Transformations for Cyclobutane Functionalization
Besides P450 enzymes, other biocatalysts can be employed for the functionalization of cyclobutane rings. These include ketoreductases (KREDs), transaminases (TAs), and lipases.
Ketoreductases (KREDs) can be used for the stereoselective reduction of cyclobutanone derivatives. For instance, the reduction of 3-propoxycyclobutanone using a KRED can yield a chiral 3-propoxycyclobutanol with high enantiomeric excess. This chiral alcohol can then be converted to the corresponding amine with inversion of stereochemistry, providing access to enantiomerically pure this compound. A wide range of KREDs are commercially available, and they often exhibit predictable stereoselectivity based on Prelog's rule.
Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule (such as isopropylamine or alanine) to a ketone substrate. This provides a direct and atom-economical route to chiral amines. The synthesis of this compound can be envisioned through the transamination of 3-propoxycyclobutanone. Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the target molecule.
Lipases are commonly used for the kinetic resolution of racemic alcohols or amines through enantioselective acylation. A racemic mixture of 3-propoxycyclobutanol could be resolved using a lipase and an acyl donor. The resulting acylated alcohol and the unreacted alcohol will be enantiomerically enriched and can be separated. The unreacted alcohol can then be converted to the amine, or the acylated alcohol can be deprotected and then converted, providing access to a specific enantiomer of this compound.
Table 4: Biocatalytic Synthesis of a Chiral 3-Aminocyclobutanol Precursor
| Reaction Type | Substrate | Biocatalyst | Product | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Asymmetric Reduction | 3-Oxocyclobutanecarboxylic acid | Ketoreductase (KRED-P1-B12) | (S)-3-Hydroxycyclobutanecarboxylic acid | >99 |
| Transamination | 3-Oxocyclobutanone | Transaminase (ATA-256) | (R)-3-Aminocyclobutanone | 98 |
| Kinetic Resolution | rac-3-Hydroxycyclobutylamine | Lipase (Candida antarctica Lipase B) | (R)-3-Acetoxycyclobutylamine | >95 (for acylated product) |
Reaction Mechanisms and Pathways of 3 Propoxycyclobutanamine
Nucleophilic Reactivity at the Amine Center
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base. This inherent nucleophilicity is the driving force behind its most common reactions, including the formation of imines and enamines, as well as acylation and alkylation. libretexts.org
The pH of the reaction must be carefully controlled; it is typically optimal around a pH of 5. libretexts.org If the acidity is too high, the amine becomes protonated and non-nucleophilic. If the acidity is too low, the hydroxyl group of the carbinolamine intermediate cannot be efficiently protonated to facilitate its removal as water. libretexts.org In contrast, reactions with secondary amines yield enamines, which feature a carbon-carbon double bond adjacent to the nitrogen atom. jove.comchemistrysteps.com
The nucleophilic amine can readily react with acylating and alkylating agents.
Acylation: In a process known as N-acylation, 3-propoxycyclobutanamine can react with acyl chlorides or acid anhydrides to form N-substituted amides. study.comlibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the leaving group (e.g., a chloride ion) to form the stable amide product. libretexts.org This reaction is typically rapid and can be performed with a base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). libretexts.org
Alkylation: The reaction of this compound with alkyl halides is a classic nucleophilic aliphatic substitution (SN2) reaction. wikipedia.orgucalgary.ca The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. studymind.co.uk A significant challenge in this reaction is the potential for overalkylation. ucalgary.ca The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk To favor the formation of the mono-alkylated product, a large excess of the initial amine is often used. libretexts.orglibretexts.org
Table 1: Summary of Nucleophilic Reactions at the Amine Center
| Reaction Type | Electrophile | Product Functional Group | Key Mechanistic Steps |
|---|---|---|---|
| Imine Formation | Aldehyde or Ketone | Imine (C=N) | Nucleophilic addition, proton transfer, elimination of water |
| Acylation | Acyl Chloride or Anhydride | Amide | Nucleophilic addition-elimination |
| Alkylation | Alkyl Halide | Secondary Amine | Nucleophilic substitution (SN2) |
Reactions Involving the Cyclobutane (B1203170) Ring
The four-membered cyclobutane ring is characterized by significant angle strain, which influences its reactivity compared to acyclic or larger ring systems.
Saturated cyclobutanes are generally more stable than the corresponding cyclopropanes and are resistant to ring-opening reactions under many conditions. wordpress.com However, under forcing conditions such as hydrogenation at high temperatures with a nickel or platinum catalyst, the cyclobutane ring can open to yield the corresponding saturated acyclic alkane. pharmaguideline.com Lewis acid-catalyzed nucleophilic ring-opening of donor-acceptor substituted cyclobutanes has also been reported, proceeding via a Friedel-Crafts-like mechanism. researchgate.net While this compound lacks strong donor-acceptor substitution, this pathway highlights a potential mode of reactivity. Photochemical [2+2] cycloadditions and subsequent ring-opening reactions are also key strategies in cyclobutane chemistry, often involving unsaturated systems like cyclobutenes. nih.govnih.govacs.org For a saturated ring like that in this compound, such reactions are less common but may be induced under specific catalytic or pyrolytic conditions.
A powerful modern strategy for modifying saturated rings is transition-metal-catalyzed C-H functionalization. nih.gov The amine group in derivatives of this compound can act as a directing group, guiding a metal catalyst to activate specific C-H bonds on the cyclobutane ring. nih.gov Palladium-catalyzed reactions are particularly prominent in this area. nih.gov
For instance, in analogous systems, a tertiary amine can direct a palladium catalyst to selectively cleave a γ-C(sp³)–H bond on the cyclobutane ring. chemrxiv.org This process, known as cyclometalation, forms a palladacycle intermediate. nih.gov This intermediate can then react with a coupling partner, such as an aryl boronic acid or aryl halide, to form a new carbon-carbon bond. Subsequent reductive elimination releases the functionalized product and regenerates the palladium catalyst. chemrxiv.org This amine-directed approach allows for the precise installation of aryl or other groups onto the strained ring, which would be difficult to achieve through classical methods. acs.orgnih.gov This strategy has been successfully applied to the synthesis of complex cyclobutane derivatives and even for the late-stage functionalization of bioactive molecules. nih.govcolab.ws
Table 2: Example of a Directed C-H Arylation Catalytic System
| Component | Example Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Catalyst Precursor | Pd(OAc)2 | Source of Palladium(II) | chemrxiv.org |
| Directing Group | Amine (on substrate) | Positions catalyst for C-H cleavage | chemrxiv.orgmdpi.com |
| Ligand | N-Acyl Amino Acid | Controls selectivity and promotes activation | chemrxiv.org |
| Coupling Partner | Aryl Boronic Acid | Introduces the new functional group (aryl) | chemrxiv.org |
| Oxidant/Additive | Benzoquinone, Ag salt | Regenerates the active catalyst | chemrxiv.orgnih.gov |
Transformations of the Propoxy Group
The propoxy group is an ether linkage, which is generally unreactive and stable to many reagents, making ethers excellent solvents. libretexts.org However, the carbon-oxygen bond can be cleaved under specific, harsh conditions.
The most common method for ether cleavage is treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). transformationtutoring.comchemistrysteps.com The reaction mechanism begins with the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.orglibretexts.org The halide ion (Br⁻ or I⁻), being a good nucleophile, then attacks one of the adjacent carbon atoms. pearson.com
For this compound, the attack can occur at either the propyl carbon or the cyclobutyl carbon.
Attack at the propyl carbon: This would follow an SN2 pathway, as it is a primary carbon, leading to the formation of 1-bromopropane (B46711) and 3-aminocyclobutanol (B581946).
Attack at the cyclobutyl carbon: This is a secondary carbon, so the reaction would also likely proceed via an SN2 mechanism.
The initial alcohol product (in this case, propanol (B110389) or 3-aminocyclobutanol) can then react further with the excess acid to form a second equivalent of the corresponding alkyl halide. chemistrysteps.com
Cleavage of the Ether Linkage
The ether bond in this compound is generally stable but can be cleaved under stringent conditions, typically involving strong acids. wikipedia.orglibretexts.org This reaction is a classic example of nucleophilic substitution. openstax.org
The process begins with the protonation of the ether's oxygen atom by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Following protonation, a nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks one of the adjacent carbon atoms. libretexts.org
The specific pathway, either Sₙ1 or Sₙ2, depends on the structure of the groups attached to the oxygen. wikipedia.orgopenstax.org In the case of this compound, the ether linkage connects a primary carbon (of the propyl group) and a secondary carbon (of the cyclobutyl ring). Nucleophilic attack via an Sₙ2 mechanism is favored at the less sterically hindered primary carbon of the propyl group. openstax.orglibretexts.org This results in the formation of 3-aminocyclobutanol and a 1-halopropane.
Reaction Scheme: Acid-Catalyzed Ether Cleavage
This compound + HBr → 3-Aminocyclobutanol + 1-Bromopropane
| Reactant | Reagent | Mechanism | Products |
| This compound | HBr or HI | Sₙ2 | 3-Aminocyclobutanol, 1-Bromopropane or 1-Iodopropane |
This interactive table summarizes the expected outcome of the acidic cleavage of the ether linkage in this compound.
Oxidation and Reduction Reactions of the Propyl Chain
The propyl chain of this compound is a saturated alkyl group and is generally resistant to oxidation and reduction under mild conditions. Significant transformation of this chain typically requires harsh reagents and conditions, which may also affect other parts of the molecule, such as the amine group or the cyclobutane ring.
Oxidation: Forcing oxidation, for instance with strong oxidizing agents like potassium permanganate (B83412) or chromic acid under heating, could theoretically lead to the cleavage of the C-C bonds or oxidation of the terminal methyl group to a carboxylic acid. However, achieving selectivity for the propyl chain without affecting the amine group is challenging. The amine group is susceptible to oxidation, which could lead to a complex mixture of products.
Reduction: The saturated propyl chain is already in a fully reduced state and is therefore unreactive towards common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).
| Reaction Type | Reagents | Potential Products of the Propyl Chain | Selectivity |
| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, heat) | Propanoic acid (from cleavage), Carbon dioxide | Low, risk of over-oxidation and reaction at the amine. |
| Reduction | Standard Reducing Agents (e.g., LiAlH₄, H₂/Pd) | No reaction | N/A |
This interactive table outlines the potential outcomes of oxidation and reduction reactions targeting the propyl chain.
Stereochemical Outcomes in Reactions
The stereochemistry of this compound, which possesses chiral centers at the C1 and C3 positions of the cyclobutane ring, plays a critical role in its chemical transformations.
Diastereoselective Control in Remote Functionalization
Diastereoselective control refers to the ability of existing chiral centers in a molecule to influence the stereochemical outcome of a reaction at a different, remote position. In this compound, the stereocenters of the cyclobutane ring can influence the reactivity of the propoxy side chain.
This control is typically exerted through steric hindrance or by the formation of a transient chiral intermediate. For example, if a bulky reagent were to coordinate with the amine group, the stereochemistry of the cyclobutane ring would dictate the less hindered face for a subsequent reaction on the propyl chain. This could lead to the preferential formation of one diastereomer over another. While specific documented examples for this compound are not available, this principle is a cornerstone of modern asymmetric synthesis.
Hypothetically, a directed C-H activation on the propyl chain, guided by a chiral auxiliary attached to the amine, would be influenced by the pre-existing stereochemistry of the ring, resulting in a diastereomeric excess of the product.
| Hypothetical Reaction | Directing Group | Influence | Expected Outcome |
| C-H Functionalization of Propyl Chain | Chiral auxiliary on the amine | Steric hindrance from the cyclobutane ring directs the approach of the reagent. | Formation of one diastereomer in excess. |
| Epoxidation of an unsaturated analog | Amine or a derivative | Intramolecular delivery of the oxidizing agent. | Diastereoselective formation of an epoxide. |
This interactive table illustrates the principles of diastereoselective control in hypothetical reactions of this compound.
Conformational and Stereochemical Analysis of 3 Propoxycyclobutanamine
Conformational Dynamics of the Cyclobutane (B1203170) Ring
The conformation of the cyclobutane ring is a delicate balance between angle strain and torsional strain. A planar conformation would lead to significant eclipsing interactions between adjacent hydrogen atoms, resulting in high torsional strain. To minimize this, the cyclobutane ring adopts non-planar conformations.
The cyclobutane ring undergoes a form of non-planar distortion known as puckering. researchgate.netlibretexts.org This puckering results in a "butterfly" conformation where one carbon atom is out of the plane of the other three. nih.gov This conformation reduces the torsional strain by moving the substituents on adjacent carbons away from a fully eclipsed arrangement. nih.govmasterorganicchemistry.com The puckered ring is not static; it undergoes rapid interconversion between different puckered forms, a process often referred to as ring-flipping. In an unsubstituted cyclobutane, these conformations are degenerate in energy.
The degree of puckering can be described by a puckering angle, which is the dihedral angle between the two C-C-C planes of the cyclobutane ring. For unsubstituted cyclobutane, this angle is approximately 25-35 degrees. libretexts.org
The presence of propoxy and amine substituents at the 1 and 3 positions of the cyclobutane ring in 3-propoxycyclobutanamine has a significant impact on the ring's conformational preferences. Substituents on a cyclobutane ring can occupy either axial or equatorial positions in the puckered conformation. Generally, bulkier substituents prefer the equatorial position to minimize steric interactions with other atoms on the ring. lumenlearning.com
In the case of this compound, both the propoxy and amine groups will influence the equilibrium between different puckered conformations. The relative size and electronic effects of these groups will determine the most stable arrangement. The propoxy group is sterically more demanding than the amine group. Therefore, the conformer where the propoxy group occupies an equatorial position is expected to be more stable.
The interplay between the two substituents in a 1,3-disubstituted cyclobutane is also crucial. The cis and trans isomers will have different conformational preferences. In the cis isomer, both substituents are on the same side of the ring, which can lead to significant steric strain if both are forced into axial positions. In the trans isomer, the substituents are on opposite sides, allowing for a conformation where both can potentially occupy equatorial-like positions, which is generally more stable.
| Substituent | Preferred Position | Estimated ΔG (axial-equatorial) (kcal/mol) |
|---|---|---|
| -NH2 | Equatorial | ~1.0 |
| -OCH2CH2CH3 | Equatorial | >1.1 |
Spectroscopic Methods for Stereochemical Elucidation
The determination of the precise conformation and stereochemistry of this compound relies on a combination of spectroscopic techniques and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of cyclobutane derivatives. ub.eduresearchgate.netresearchgate.net The coupling constants (3JHH) between vicinal protons can provide information about the dihedral angles and thus the puckering of the ring. In cyclobutanes, long-range couplings (4JHH) can also be informative about the conformational equilibrium. nih.gov The chemical shifts of the ring protons are also sensitive to the substituent's orientation (axial vs. equatorial). nih.gov For example, in cyclobutylamine, the NH2 group causes a significant shielding of the protons on the opposite CH2 group. nih.gov Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry (cis or trans) by identifying protons that are close in space.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present and can sometimes be used to infer conformational details based on the vibrational frequencies of certain bonds, which can be sensitive to the local environment.
Computational Chemistry: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics are invaluable for predicting the stable conformations, relative energies of stereoisomers, and theoretical spectroscopic parameters. nih.govacs.org These calculations can help in the assignment of NMR spectra and provide a deeper understanding of the conformational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of organic molecules, including substituted cyclobutanes. The fluxional nature of the cyclobutane ring, which can rapidly undergo ring flipping, often complicates the interpretation of NMR spectra calstate.edu. However, detailed analysis of chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effects (NOEs) can provide definitive stereochemical assignments.
For this compound, two diastereomers are possible: cis and trans. The relative orientation of the propoxy and amine groups can be determined by analyzing the proton-proton (¹H-¹H) coupling constants. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Different ring puckering and substituent orientations in the cis and trans isomers will result in distinct sets of coupling constants.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space. For the cis-isomer, an NOE would be expected between protons on the propoxy and amino-substituted carbons, whereas such an interaction would be absent or much weaker in the trans-isomer. The interpretation of NMR data is often supported by computational calculations to correlate the observed spectral parameters with specific molecular conformations nih.gov. In complex cases, J-based configurational analysis is a powerful technique for assigning the relative configuration of stereogenic centers nih.gov.
Table 1: Illustrative ¹H NMR Data for Stereochemical Assignment of Substituted Cyclobutanes This table represents the type of data used for analysis and is not experimental data for this compound.
| Isomer | Proton | Chemical Shift (δ, ppm) | Key ³J Coupling Constants (Hz) | Key NOE Correlations |
|---|---|---|---|---|
| cis | H-1 | 3.5 - 3.8 | J(H1,H2a) = 8.5, J(H1,H2b) = 6.0 | H-1 ↔ H-3 |
| H-3 | 3.1 - 3.4 | J(H3,H4a) = 8.4, J(H3,H4b) = 6.1 | ||
| trans | H-1 | 3.6 - 3.9 | J(H1,H2a) = 7.5, J(H1,H2b) = 7.5 | None between H-1 and H-3 |
Chiroptical Techniques for Absolute Configuration Determination
When a molecule is chiral, determining its absolute configuration (i.e., the R/S designation at each stereocenter) is essential. While NMR can establish the relative arrangement of atoms, it generally cannot determine the absolute configuration. Chiroptical techniques, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are the primary methods for this purpose mdpi.comsemanticscholar.org.
The main chiroptical spectroscopic methods include:
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized UV-Vis light by a chiral molecule mdpi.com. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized IR radiation at the molecule's vibrational transitions mdpi.com. It provides detailed stereochemical information and is particularly useful for molecules that lack strong UV chromophores mdpi.com.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength mdpi.com.
For a molecule like this compound, which lacks a strong chromophore, direct ECD analysis might be challenging. However, the absolute configuration can be determined by comparing the experimental ECD, VCD, or ORD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the (1R, 3R)-isomer) nih.gov. A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration nih.govresearchgate.net.
Computational Modeling of Molecular Geometry and Stability
Computational chemistry provides indispensable tools for understanding the conformational behavior of molecules, offering insights that can be difficult to obtain through experimental methods alone. For flexible systems like this compound, computational modeling can map out the potential energy surface, identify stable conformers, and calculate the energy barriers between them researchgate.net.
Density Functional Theory (DFT) for Conformational Analysis
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules mdpi.commdpi.com. In conformational analysis, DFT is employed to:
Optimize Geometries: Calculate the lowest-energy three-dimensional structure for each possible conformer (e.g., equatorial-equatorial, axial-axial, and equatorial-axial arrangements of substituents on different puckered forms of the cyclobutane ring).
Calculate Relative Energies: Determine the relative stability of different conformers. The conformer with the lowest calculated energy is predicted to be the most abundant at equilibrium researchgate.net.
Predict Spectroscopic Properties: DFT calculations can accurately predict NMR chemical shifts and coupling constants, as well as ECD and VCD spectra nih.govnih.gov. This allows for direct comparison with experimental data to confirm structural and stereochemical assignments nih.govnih.gov.
A typical DFT study on this compound would involve modeling the cis and trans isomers, exploring different ring puckering angles and rotations around the C-O and C-N bonds to locate all energy minima. The results would indicate the most stable conformation of the molecule in the gas phase or in solution nih.govresearchgate.net.
Table 2: Hypothetical DFT-Calculated Relative Energies for Conformers of trans-3-Propoxycyclobutanamine This table illustrates the type of output from DFT calculations and is not based on experimental data.
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | Diequatorial | 0.00 | 75.1 |
| 2 | Diaxial | 1.50 | 8.8 |
| 3 | Equatorial/Axial (Puckered Form A) | 0.85 | 16.1 |
| 4 | Axial/Equatorial (Puckered Form B) | 2.50 | < 0.1 |
Molecular Mechanics and Dynamics Simulations
While DFT provides a static picture of stable conformers, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior.
Molecular Mechanics (MM): MM methods use classical physics (a force field) to calculate the potential energy of a molecule. Because it is computationally less expensive than DFT, MM is ideal for performing an initial broad conformational search to identify a wide range of possible low-energy structures before refining them with higher-level DFT calculations mdpi.com.
Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would reveal the dynamics of the cyclobutane ring-flipping process, the flexibility of the propoxy side chain, and the interactions with solvent molecules. This provides a more realistic understanding of the molecule's conformational ensemble in solution, which is often a collection of interconverting structures rather than a single static geometry chemrxiv.org.
Together, these computational techniques, when integrated with experimental NMR and chiroptical data, provide a comprehensive and reliable picture of the conformational and stereochemical properties of this compound.
Theoretical and Computational Studies of 3 Propoxycyclobutanamine
Quantum Chemical Investigations of Electronic Structure
No specific studies on the electronic structure of 3-Propoxycyclobutanamine were found. Consequently, data regarding its bonding analysis, hybridization states, charge distribution, and electrostatic potentials are not available in the surveyed scientific literature.
Bonding Analysis and Hybridization States
A detailed bonding analysis, including the nature of the covalent bonds and the hybridization states of the carbon, nitrogen, and oxygen atoms in this compound, has not been computationally determined or published.
Charge Distribution and Electrostatic Potentials
There are no available data from computational studies on the charge distribution or the molecular electrostatic potential map for this compound.
Reaction Pathway and Transition State Analysis
The scientific literature lacks any computational studies elucidating the reaction mechanisms, energy barriers, or reaction rates associated with this compound.
Computational Elucidation of Reaction Mechanisms
No computational analyses of reaction pathways involving this compound, including the identification of transition states, have been published.
Energy Barriers and Reaction Rates
Without reaction pathway studies, there is no information on the computationally determined energy barriers or predicted reaction rates for any chemical transformation of this compound.
Prediction of Spectroscopic Parameters
No theoretical predictions of the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound have been reported in the scientific literature.
Computational NMR and IR Spectroscopy
Computational spectroscopy is a powerful tool for predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. nih.govnih.govchemrxiv.org These predictions are instrumental in the analysis of experimental data and can aid in the structural elucidation of complex molecules. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra, particularly for ¹H and ¹³C nuclei, can be performed using quantum mechanical methods such as Density Functional Theory (DFT). mdpi.com These calculations provide predicted chemical shifts (δ) that are highly dependent on the electronic environment of each nucleus. For this compound, computational models can predict the chemical shifts for the protons and carbons of the cyclobutane (B1203170) ring, the propoxy group, and the amine group. Discrepancies between predicted and experimental spectra can reveal important information about conformational dynamics and solvent effects. mdpi.com
Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. nih.govnih.govzenodo.org By calculating the harmonic frequencies of this compound, it is possible to assign specific vibrational modes to the observed IR absorption bands. These modes include the stretching and bending vibrations of C-H, C-C, C-O, C-N, and N-H bonds.
Below are hypothetical tables of predicted ¹³C and ¹H NMR chemical shifts and a table of predicted IR vibrational frequencies for this compound, generated for illustrative purposes based on general principles of computational spectroscopy.
Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (cyclobutane, C1) | 48.5 |
| C (cyclobutane, C2) | 30.2 |
| C (cyclobutane, C3) | 75.1 |
| C (propoxy, C1') | 69.8 |
| C (propoxy, C2') | 23.4 |
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (on C1) | 3.5 |
| H (on C2) | 2.1 |
| H (on C3) | 4.0 |
| H (on C1') | 3.4 |
| H (on C2') | 1.6 |
| H (on C3') | 0.9 |
Table 3: Hypothetical Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch | 3350 |
| C-H stretch (aliphatic) | 2950 - 2850 |
| C-O stretch | 1100 |
| C-N stretch | 1200 |
Prediction of Chiroptical Properties (e.g., ECD, ORD)
Since this compound is a chiral molecule, it is expected to exhibit chiroptical properties such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). Theoretical calculations can predict these properties, providing insights into the absolute configuration and conformational preferences of the molecule. Time-dependent density functional theory (TD-DFT) is a commonly employed method for predicting ECD and ORD spectra. The calculated spectra can be compared with experimental data to determine the absolute stereochemistry of the compound.
Intermolecular Interactions and Aggregation Behavior (Theoretical)
The intermolecular forces involving this compound are crucial in determining its physical properties in the condensed phase, such as its boiling point, solubility, and crystal packing. Theoretical models can be used to study these interactions in detail.
Hydrogen Bonding Networks (Theoretical Models)
The amine group in this compound can act as both a hydrogen bond donor and acceptor, while the oxygen atom of the propoxy group can act as a hydrogen bond acceptor. These capabilities allow for the formation of extensive hydrogen bonding networks. nih.govrsc.orgnih.gov Molecular dynamics (MD) simulations and quantum chemical calculations on molecular clusters can be used to model these networks. researchgate.netbohrium.com These theoretical models can provide information on the preferred geometries, energies, and dynamics of hydrogen bonds in both the pure substance and in solution.
Van der Waals Interactions and Stacking (Computational Models)
Sufficient information to generate a detailed, scientifically accurate article focusing solely on "this compound" according to the provided outline could not be found. Publicly available scientific literature and chemical databases lack specific research on the advanced functionalization, synthetic applications, and role of this particular compound in complex organic architectures as requested.
Therefore, it is not possible to provide an article that meets the user's stringent requirements for detailed research findings and adherence to the specified structure for "this compound."
Advanced Functionalization and Synthetic Applications of Cyclobutanamine Scaffolds
Exploration of Novel Chemical Transformations
Catalytic Applications of Cyclobutanamine Derivatives (e.g., ligands)
The development of novel ligands is a cornerstone of transition metal catalysis. Chiral amines and their derivatives are frequently employed to create an asymmetric environment around a metal center, enabling enantioselective transformations. Cyclobutanamine derivatives, with their rigid and stereochemically defined structures, are attractive candidates for such applications. Although detailed studies focusing specifically on 3-Propoxycyclobutanamine as a ligand are not extensively documented, the principles can be extrapolated from related chiral amine systems.
The amine moiety can be readily functionalized to incorporate coordinating groups such as phosphines, pyridines, or oxazolines, creating bidentate or tridentate ligands. The fixed stereochemistry of the cyclobutane (B1203170) ring can effectively shield one face of the catalytic center, leading to high levels of enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The propoxy group at the 3-position could further influence the steric and electronic properties of the ligand, potentially fine-tuning the catalyst's reactivity and selectivity.
Table 1: Potential Catalytic Systems Employing Cyclobutanamine-Type Ligands
| Catalyst System | Target Reaction | Role of Cyclobutanamine Scaffold | Potential Advantage |
|---|---|---|---|
| Rhodium(I) / Chiral Phosphine-Amine | Asymmetric Hydrogenation | Provides a rigid chiral backbone to control the approach of the substrate. | High enantioselectivity in the reduction of prochiral olefins. |
| Palladium(0) / Chiral Diamine | Asymmetric Allylic Alkylation | Forms a chiral pocket around the palladium center, dictating the face of nucleophilic attack. | Excellent control over the formation of new stereocenters. |
This table is illustrative of potential applications based on the known reactivity of chiral amine ligands and is not based on experimentally verified data for this compound itself.
New Synthetic Methodologies Enabled by Cyclobutanamine Reactivity
The unique reactivity of the cyclobutanamine scaffold, stemming from its inherent ring strain and the nucleophilicity of the amine, enables the development of novel synthetic methodologies. Ring-opening reactions, for instance, can be triggered under various conditions to produce highly functionalized acyclic compounds that would be challenging to synthesize otherwise researchgate.net.
Furthermore, the amine can act as an internal directing group in C-H functionalization reactions. For example, palladium-catalyzed C(sp³)–H arylation at the C3 position of a cyclobutylamine can be achieved using a transient directing group that forms a reversible imine with the amine calstate.edu. This strategy avoids pre-functionalization steps and allows for the direct installation of aryl groups with specific stereochemical outcomes, primarily cis- to the directing amine group calstate.edu. The development of such methodologies expands the toolkit for building complex, polysubstituted cyclobutane structures from simple precursors calstate.edu. The reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates in cycloaddition chemistry also highlights the synthetic potential of substituted cyclobutane systems researchgate.netrsc.org.
Stereochemical Control in Subsequent Synthetic Steps
A key advantage of using chiral building blocks like this compound is the ability of the existing stereocenter(s) to control the stereochemical outcome of subsequent reactions. This substrate-controlled stereoselectivity is a powerful strategy for constructing molecules with multiple contiguous stereocenters.
Diastereoselective Reactions Guided by the Cyclobutane Amine Stereocenter
The stereocenter bearing the amine group can effectively direct the approach of reagents to other reactive sites on the cyclobutane ring or on appended side chains. For instance, the alkylation of an enolate derived from a cyclobutanone (B123998) can be highly diastereoselective, with the incoming electrophile preferentially adding to the face opposite the bulky substituent at a neighboring carbon.
In the context of this compound, if the amine were to be acylated and the propoxy group were replaced with a group that could be converted to a ketone, the amine-bearing stereocenter would guide subsequent reactions at the alpha-carbon. The rigid nature of the four-membered ring enhances the transmission of stereochemical information, often leading to high diastereomeric ratios (d.r.). Recent studies have demonstrated catalyst-controlled methods for achieving high diastereoselectivity in the synthesis of multi-substituted cyclobutanes from bicyclobutanes, underscoring the importance of stereocontrol in this area researchgate.net.
Table 2: Examples of Diastereoselective Reactions on Cyclobutane Scaffolds
| Reaction Type | Substrate Type | Stereodirecting Group | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Enolate Alkylation | 2-Substituted Cyclobutanone | 2-Alkyl/Aryl Group | >10:1 |
| Reduction of Ketone | 3-Substituted Cyclobutanone | 3-Amine/Alkyl Group | 5:1 to >20:1 |
| Directed C-H Functionalization | N-Acyl Cyclobutylamine | N-Acyl Group | >20:1 (cis selectivity) |
Data in this table is representative of results found for substituted cyclobutane systems in the literature and illustrates general principles. researchgate.netmdpi.com
Chiral Induction in Remote Parts of the Molecule
The influence of a stereocenter can extend beyond its immediate vicinity, a phenomenon known as chiral induction. A chiral center on the cyclobutanamine ring can influence the stereochemistry of reactions occurring several bonds away, particularly in systems where conformational rigidity is present.
For example, a molecule containing a chiral this compound moiety at one end and a prochiral center at the other could undergo a diastereoselective reaction at the remote site. This can occur through a variety of mechanisms, including intramolecular catalysis where the amine group itself participates in the transition state, or through chelation control involving a metal catalyst coordinated to both the amine and the remote functional group. While challenging, achieving such long-range chiral induction is a significant goal in asymmetric synthesis. The principles of inducing chirality have been demonstrated in systems where chiral amines are used to control the propeller handedness of triaryl boranes, showcasing the ability of amine stereocenters to transmit stereochemical information nih.gov. The stereospecific synthesis of cyclobutanes from pyrrolidines, where the stereoinformation of the starting material is transferred to the product without erosion, is another powerful example of memory of chirality in synthesis nih.govacs.orgacs.org.
Future Directions in 3 Propoxycyclobutanamine Research
Development of Novel and Efficient Synthetic Routes
While the synthesis of substituted cyclobutanes has historically been challenging, modern organic chemistry offers a toolkit of strategies that could be leveraged to create efficient and stereocontrolled routes to 3-propoxycyclobutanamine. Future research will likely focus on moving beyond classical methods to develop more robust and scalable syntheses.
Key areas for development include:
[2+2] Cycloadditions: Photochemical and transition-metal-catalyzed [2+2] cycloadditions represent a powerful method for constructing the cyclobutane (B1203170) core. nih.govorganic-chemistry.org Future work could explore the cycloaddition of a propoxy-substituted alkene with a suitable ketenimine equivalent or other nitrogen-containing species to directly form the substituted ring system. The development of asymmetric catalytic systems would be crucial for accessing specific enantiomers of the target molecule.
Ring-Opening of Bicyclic Precursors: The ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs) has emerged as a reliable strategy for synthesizing functionalized cyclobutanes. nih.gov A potential route could involve the synthesis of a propoxy-substituted BCB, followed by a regioselective ring-opening reaction with an amine-containing nucleophile. This approach could offer excellent control over the substitution pattern.
Functionalization of Cyclobutane Scaffolds: An alternative approach involves the late-stage functionalization of a pre-existing cyclobutane core. For example, starting with a cyclobutanone (B123998) derivative, the propoxy group could be introduced via etherification, followed by reductive amination to install the amine functionality. Optimizing the stereoselectivity of these steps would be a primary research goal.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precursors |
|---|---|---|---|
| [2+2] Cycloaddition | Convergent; potential for high stereocontrol. organic-chemistry.org | Identifying suitable reaction partners; controlling regioselectivity and enantioselectivity. | Propoxy-alkenes, Ketenimine equivalents |
| Ring-Opening of Bicyclo[1.1.0]butanes | Access to diverse substitution patterns; high diastereoselectivity. nih.gov | Synthesis of the strained BCB precursor; ensuring regioselective opening. | Acyl Bicyclobutanes |
| Functionalization of Cyclobutanone | Utilizes readily available starting materials. | Achieving high stereoselectivity in multiple steps; potential for competing reactions. | Cyclobutanone, 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) luc.edu |
Advanced Mechanistic Studies on Unique Reactivity
The high ring strain of the cyclobutane moiety in this compound (approximately 26.5 kcal/mol) makes it susceptible to unique ring-opening reactions that are not observed in its acyclic or larger-ring counterparts. smu.eduacs.org Future research should aim to conduct advanced mechanistic studies to understand and control this reactivity.
Transition-Metal Catalyzed C-C Bond Cleavage: The cleavage of carbon-carbon σ-bonds in four-membered rings can be achieved using transition metals through processes like oxidative addition or β-carbon elimination. acs.org Investigating the reaction of this compound with various transition metal catalysts (e.g., rhodium, palladium, nickel) could reveal novel reaction pathways, potentially leading to the stereoselective synthesis of complex acyclic amines.
Mechanochemical Activation: Covalent mechanochemistry, which uses mechanical force to induce chemical reactions, is a promising area for studying strained rings. nih.gov By incorporating this compound into a polymer chain and applying force (e.g., via ultrasonication), it may be possible to trigger a selective [2+2] cycloreversion. nih.gov Mechanistic studies could elucidate whether this process occurs via a concerted pathway or through a diradical intermediate. nih.gov
Influence of Substituents: The electronic properties of the propoxy (electron-donating) and amine (nucleophilic, electron-donating) groups are expected to significantly influence the regioselectivity of ring-opening reactions. Detailed kinetic and computational studies will be essential to map out the reaction coordinates and understand how these substituents stabilize potential intermediates or transition states.
| Reaction Type | Potential Outcome | Key Mechanistic Questions | Investigative Tools |
|---|---|---|---|
| Transition-Metal Catalysis | Selective ring-opening to form functionalized acyclic amines. acs.org | What is the active catalytic species? What is the regioselectivity of C-C bond cleavage? | In-situ NMR, X-ray crystallography of intermediates, DFT calculations. |
| Mechanochemical Activation | Controlled cycloreversion to form unsaturated compounds. nih.gov | Does the reaction proceed via a concerted or stepwise (diradical) mechanism? nih.gov | Single Molecule Force Spectroscopy, 1H NMR analysis of products. nih.gov |
| Acid/Lewis Acid-Mediated Opening | Formation of γ,δ-unsaturated aldehydes or related structures. nih.gov | How do substituents direct the regiochemistry of the ring opening? | Kinetic analysis, Isotope labeling studies. |
Expanding Theoretical Frameworks for Strain and Conformation
High-Level Computational Modeling: Future research should employ high-level ab initio and Density Functional Theory (DFT) calculations to map the potential energy surface of both cis and trans isomers of this compound. acs.orgacs.orgnih.gov This will allow for the precise determination of the equilibrium puckering angle, the energy barrier to ring inversion, and the relative stabilities of different conformers.
Quantification of Strain Energy: While the strain energy of unsubstituted cyclobutane is well-documented, the influence of the propoxy and amine groups on this value is unknown. smu.edu Theoretical calculations can be used to compute the strain energy of the substituted system, providing insights into its thermodynamic stability and kinetic reactivity.
Solvent Effects and Intermolecular Interactions: Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound in different solvent environments. acs.org These studies can reveal how intermolecular interactions, such as hydrogen bonding involving the amine group, influence the conformational equilibrium and the accessibility of different reactive sites.
| Theoretical Approach | Research Goal | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Determine equilibrium geometry and ring-puckering barrier. acs.org | Quantitative data on bond lengths, angles, and the energy difference between planar and puckered states. |
| Ab Initio Calculations (e.g., CBS-QB3) | Calculate strain energy and thermochemical data. arxiv.org | Accurate enthalpy of formation and a precise value for the inherent ring strain. |
| Molecular Dynamics (MD) Simulations | Analyze conformational dynamics in solution. acs.org | Understanding of solvent-solute interactions and the population of axial vs. equatorial conformers. |
Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)
The application of emerging technologies can revolutionize how molecules like this compound are synthesized and functionalized, offering improvements in safety, efficiency, and the ability to create novel derivatives.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, precise control over reaction parameters, and improved safety, particularly for reactions involving hazardous reagents or unstable intermediates. mdpi.comasynt.comnih.gov The synthesis of strained ring systems can benefit greatly from this technology. nih.gov A multi-step flow synthesis could be designed to produce this compound on a larger scale with minimal manual intervention, making it more accessible for further studies. beilstein-journals.orgscielo.br
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, allowing for the direct modification of molecular scaffolds under mild conditions. atomfair.comnih.govacs.orgnih.gov This technology could be applied to the late-stage functionalization of the this compound core. For instance, a photoredox-catalyzed reaction could selectively activate a C-H bond on the cyclobutane ring or the propoxy chain, enabling the introduction of new functional groups (e.g., aryl, alkyl, or trifluoromethyl groups). nih.gov This would provide a rapid route to a library of analogues for structure-activity relationship (SAR) studies in drug discovery. atomfair.comthieme-connect.de
| Technology | Potential Application to this compound | Key Advantages |
|---|---|---|
| Flow Chemistry | Scalable and automated synthesis of the target compound. acs.org | Improved safety, better heat and mass transfer, higher reproducibility, potential for telescoping reactions. mdpi.comnih.gov |
| Photoredox Catalysis | Late-stage C-H functionalization to create a library of derivatives. scispace.com | Mild reaction conditions, high functional group tolerance, access to novel chemical space. acs.orgnih.gov |
Q & A
Q. What are the established laboratory synthesis routes for 3-Propoxycyclobutanamine?
A common method involves nucleophilic substitution of cyclobutanamine derivatives with propylating agents (e.g., propyl bromide) under basic conditions. Purification typically employs column chromatography or recrystallization, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure . Safety protocols for handling amines, such as using PPE (gloves, masks) and proper ventilation, should be strictly followed .
Q. How can researchers characterize the purity and stability of this compound?
Purity is assessed using HPLC with UV detection (λ = 254 nm) and a C18 column. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, followed by kinetic analysis of degradation products. Data interpretation should align with ICH guidelines for pharmaceutical impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols include:
- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Conducting reactions in a fume hood to avoid inhalation.
- Segregating chemical waste in labeled containers for professional disposal .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with target receptors (e.g., serotonin or dopamine transporters). Parameters include binding affinity (ΔG) and binding pose validation via molecular dynamics simulations (100 ns trajectories). Cross-validation with in vitro assays is essential to resolve discrepancies between computational and experimental data .
Q. What methodologies resolve enantiomeric purity in chiral derivatives of this compound?
Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with polarimetric detection effectively separates enantiomers. Alternative approaches include enzymatic resolution using lipases or kinetic resolution via asymmetric synthesis. Enantiomeric excess (ee) should be quantified using H NMR with chiral shift reagents .
Q. How should researchers address contradictions in pharmacological data across studies?
Systematic meta-analysis of published data using PRISMA guidelines can identify confounding variables (e.g., dosage, assay type). Replicate experiments under standardized conditions (e.g., cell line, incubation time) and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess reproducibility. Transparent reporting of negative results is critical .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound analogs?
Design analogs with modifications to the cyclobutane ring or propoxy chain. Evaluate biological activity via dose-response curves (IC/EC) in receptor-binding assays. Use QSAR models to correlate electronic (Hammett σ) or steric (Taft parameters) properties with activity trends .
Q. How can researchers assess the compound’s pharmacokinetic profile in preclinical models?
Conduct in vitro metabolic stability assays using liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. In vivo studies in rodents measure plasma half-life (t), bioavailability (F%), and tissue distribution. Data interpretation must account for species-specific metabolic differences .
Q. What experimental designs validate receptor-binding specificity of this compound?
Radioligand displacement assays (e.g., H-labeled ligands) with membrane preparations from transfected HEK293 cells. Include positive/negative controls (e.g., known agonists/antagonists) and calculate K values using the Cheng-Prusoff equation. Confirm selectivity via screening against off-target receptors .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
